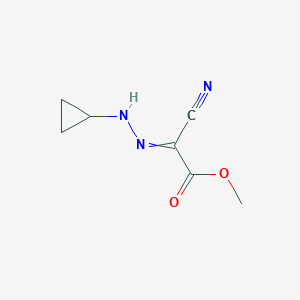
Methyl cyano(2-cyclopropylhydrazinylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl cyano(2-cyclopropylhydrazinylidene)acetate is a chemical compound that belongs to the class of cyanoacetamides. These compounds are known for their versatility in synthetic chemistry due to the presence of both cyano and ester functional groups. The compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl cyano(2-cyclopropylhydrazinylidene)acetate typically involves the reaction of methyl cyanoacetate with cyclopropylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common methods include:
Stirring without solvent: Methyl cyanoacetate and cyclopropylhydrazine are stirred together at room temperature without any solvent.
Heating: The reaction mixture can be heated to around 70°C to accelerate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where reactants are continuously fed into a reactor and the product is continuously removed. This method ensures consistent quality and higher yields.
Chemical Reactions Analysis
Types of Reactions
Methyl cyano(2-cyclopropylhydrazinylidene)acetate undergoes various chemical reactions, including:
Condensation reactions: The compound can react with aldehydes and ketones to form various heterocyclic compounds.
Substitution reactions: The active hydrogen on the cyano group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Aldehydes and ketones: Used in condensation reactions to form heterocyclic compounds.
Nucleophiles: Such as amines, which can substitute the active hydrogen on the cyano group.
Major Products
The major products formed from these reactions include various heterocyclic compounds, which are of interest in medicinal chemistry and materials science .
Scientific Research Applications
Methyl cyano(2-cyclopropylhydrazinylidene)acetate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry:
Materials Science: Used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of methyl cyano(2-cyclopropylhydrazinylidene)acetate involves its ability to participate in various chemical reactions due to the presence of cyano and ester functional groups. These groups can interact with different molecular targets, leading to the formation of new compounds with desired properties .
Comparison with Similar Compounds
Similar Compounds
Methyl cyanoacetate: A simpler compound with similar reactivity but lacks the cyclopropylhydrazine moiety.
Ethyl cyanoacetate: Similar to methyl cyanoacetate but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl cyano(2-cyclopropylhydrazinylidene)acetate is unique due to the presence of the cyclopropylhydrazine moiety, which imparts specific reactivity and potential biological activity that is not observed in simpler cyanoacetates .
Properties
CAS No. |
610794-02-0 |
|---|---|
Molecular Formula |
C7H9N3O2 |
Molecular Weight |
167.17 g/mol |
IUPAC Name |
methyl 2-cyano-2-(cyclopropylhydrazinylidene)acetate |
InChI |
InChI=1S/C7H9N3O2/c1-12-7(11)6(4-8)10-9-5-2-3-5/h5,9H,2-3H2,1H3 |
InChI Key |
CQXYWTUKOMZZRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=NNC1CC1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















